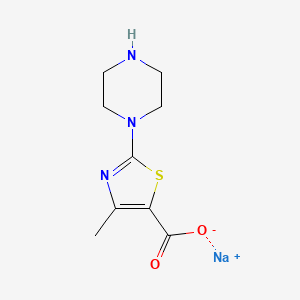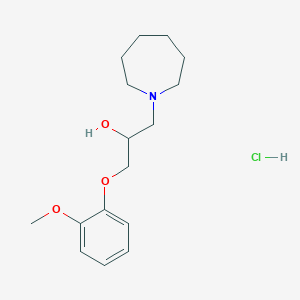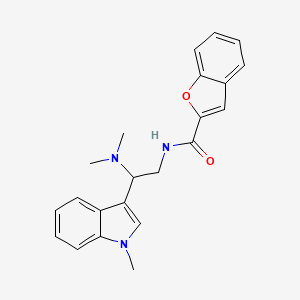
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, also known as MPTC, is a chemical compound that belongs to the thiazole class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry. MPTC has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Scientific Research Applications
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins. Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been shown to possess antibacterial activity against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and prostaglandins. Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has also been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in cell proliferation and survival. Furthermore, Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins. Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been shown to possess antibacterial activity against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. It has been extensively studied for its potential applications in the field of medicinal chemistry and has been found to exhibit a wide range of biological activities. However, there are also some limitations associated with the use of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate in lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Furthermore, its toxicity and side effects have not been fully evaluated.
Future Directions
There are several future directions for research on Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate. One area of research could be the development of new derivatives of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate with improved biological activity and reduced toxicity. Another area of research could be the evaluation of the potential of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Furthermore, the mechanism of action of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate needs to be further elucidated to fully understand its biological activity. Overall, Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has great potential for the development of new therapeutic agents in the field of medicinal chemistry.
Synthesis Methods
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process involving the reaction of 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions of temperature and pH to obtain the desired product. The purity and yield of the product can be improved by using appropriate purification techniques, such as recrystallization or column chromatography.
properties
IUPAC Name |
sodium;4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.Na/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12;/h10H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARUIVUZMCTOGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCNCC2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2736669.png)
![Tert-butyl (4aR,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate](/img/structure/B2736670.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)

![3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2736680.png)
![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)



![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)
